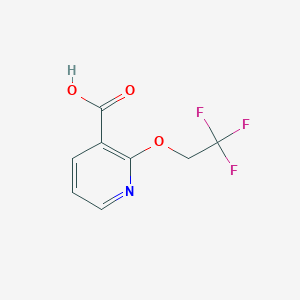

2-(2,2,2-Trifluoroethoxy)nicotinic acid

Description

Significance of Nicotinic Acid Scaffold in Chemical Synthesis and Biological Sciences

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in biological systems and a versatile scaffold in synthetic chemistry. capotchem.com As a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), it plays a crucial role in cellular metabolism and redox reactions.

In the realm of medicinal chemistry, the nicotinic acid framework is a privileged structure, meaning it is a molecular scaffold that is frequently found in biologically active compounds. Its derivatives have been explored for a wide array of therapeutic applications, including the treatment of dyslipidemia, cardiovascular diseases, and as potential anti-inflammatory and analgesic agents. The pyridine (B92270) ring of nicotinic acid offers multiple sites for functionalization, allowing chemists to systematically modify its structure to optimize biological activity and pharmacokinetic properties. The synthesis of various nicotinic acid derivatives is a well-established area of research, with numerous methods available for the introduction of substituents at different positions of the pyridine ring.

Role of Fluorinated Moieties in Modulating Chemical and Biological Properties of Organic Compounds

The introduction of fluorine atoms or fluorinated groups into organic molecules is a widely employed strategy in drug discovery and materials science to fine-tune their properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior.

Incorporating a trifluoroethoxy group, as seen in 2-(2,2,2-Trifluoroethoxy)nicotinic acid, can lead to several advantageous modifications:

Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by enzymes, which can enhance the in vivo half-life of a drug candidate.

Enhanced Lipophilicity: The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

Modulation of pKa: The electron-withdrawing nature of the trifluoroethoxy group can alter the acidity of the carboxylic acid group in the nicotinic acid scaffold, which can in turn affect its ionization state at physiological pH and its interaction with biological targets.

Conformational Effects: The presence of the bulky and electronegative trifluoroethoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.

Scope and Academic Relevance of Research on this compound

While extensive research exists on nicotinic acid derivatives and fluorinated organic compounds in general, specific and detailed research findings on this compound are not widely available in the public domain. The academic relevance of this particular compound lies in its potential to embody the beneficial properties of both its constituent parts. Research into this molecule would likely focus on its synthesis, characterization, and the evaluation of its biological activities.

The synthesis of this compound would likely involve the reaction of a suitable 2-halonicotinic acid derivative with 2,2,2-trifluoroethanol (B45653) under conditions that favor nucleophilic aromatic substitution. The exploration of its biological profile could uncover novel activities stemming from the unique electronic and steric properties conferred by the trifluoroethoxy group.

The table below summarizes the key properties of the parent compound, nicotinic acid.

| Property | Value |

| Molecular Formula | C₆H₅NO₂ |

| Molar Mass | 123.11 g/mol |

| Melting Point | 237 °C |

| Acidity (pKa) | 4.85 (carboxylic acid) |

Further research is necessary to fully elucidate the specific properties and potential applications of this compound and to determine how the introduction of the trifluoroethoxy group modifies the characteristics of the parent nicotinic acid scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-5(7(13)14)2-1-3-12-6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTZJRQSJJHBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 2,2,2 Trifluoroethoxy Nicotinic Acid and Its Derivatives

Established Synthetic Pathways for the Core 2-(2,2,2-Trifluoroethoxy)nicotinic Acid Structure

The synthesis of the fundamental this compound structure is primarily achieved through a sequence of reactions that first establish a suitable nicotinic acid precursor, followed by the strategic incorporation of the 2,2,2-trifluoroethoxy group.

Coupling Reactions in the Synthesis of this compound Precursors

The construction of the nicotinic acid core often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile method. researchgate.netwikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to this compound, a plausible approach involves the Suzuki coupling of a suitably substituted pyridine (B92270) halide with a boronic acid derivative.

A general scheme for such a reaction would involve the coupling of a 2-halopyridine derivative with a boronic acid in the presence of a palladium catalyst and a base. A variety of palladium catalysts can be employed, with Pd(OAc)2 and Pd(PPh3)4 being common choices. mdpi.com The reaction is typically carried out in a suitable solvent system, which can range from organic solvents like toluene (B28343) and THF to aqueous mixtures. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine (B144113) with Aryl Boronic Acids researchgate.net

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | None | K2CO3 | i-PrOH/H2O | 80 | 95 |

| 2 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 100 | 88 |

| 3 | Pd(dppf)Cl2 | - | Cs2CO3 | Dioxane | 100 | 92 |

The choice of reactants for the Suzuki coupling would be strategic to introduce the necessary functional groups for subsequent transformations. For instance, coupling a 2-bromopyridine carrying a protected carboxylic acid or a cyano group with an appropriate boronic acid could yield a versatile intermediate.

Strategies for Incorporating the 2,2,2-Trifluoroethoxy Moiety

The introduction of the 2,2,2-trifluoroethoxy group is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by the nucleophilic 2,2,2-trifluoroethoxide anion. For this reaction to proceed efficiently, the pyridine ring is often activated by electron-withdrawing groups.

The key precursor for this step is typically a 2-chloronicotinic acid derivative. The reaction proceeds by the attack of the 2,2,2-trifluoroethoxide, generated by treating 2,2,2-trifluoroethanol (B45653) with a base such as sodium hydride, on the electron-deficient carbon atom bearing the chlorine atom. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring and yields the desired this compound derivative.

The general reaction is as follows:

Scheme 1: Nucleophilic Aromatic Substitution for the Synthesis of this compound

A 2-chloronicotinic acid derivative reacts with sodium 2,2,2-trifluoroethoxide in a suitable solvent like DMF or THF to yield the this compound derivative.

A 2-chloronicotinic acid derivative reacts with sodium 2,2,2-trifluoroethoxide in a suitable solvent like DMF or THF to yield the this compound derivative.Synthesis of Advanced Derivatives and Analogues of this compound

Further functionalization of the core this compound structure allows for the creation of a diverse range of derivatives and analogues with potentially tailored properties.

Preparation of N-Substituted Nicotinamide (B372718) Derivatives

The carboxylic acid functionality of this compound serves as a convenient handle for the synthesis of N-substituted nicotinamide derivatives. This is typically achieved through standard amide bond formation protocols. sphinxsai.com One common method involves the activation of the carboxylic acid to a more reactive species, which is then reacted with a primary or secondary amine.

A widely used approach is the use of coupling agents that facilitate the formation of the amide bond. fishersci.co.ukpeptide.comnih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. nih.gov The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Table 2: Common Coupling Agents for Amide Bond Formation peptide.comnih.gov

| Coupling Agent | Additive | Typical Solvent |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF |

| DCC (Dicyclohexylcarbodiimide) | HOBt | DCM, THF |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | DIPEA | DMF |

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine, often in the presence of a base to neutralize the HCl byproduct, to form the corresponding amide.

Synthesis of Imidazole-Containing Nicotinic Acid Analogues

The synthesis of imidazole-containing analogues of this compound can be approached through various established methods for imidazole (B134444) ring formation. researchgate.netorganic-chemistry.orgacs.org One of the most common methods for synthesizing imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. acs.org

To prepare an imidazole-containing analogue, a precursor derived from this compound would be required. For instance, the carboxylic acid could be converted to a functional group that can participate in the imidazole ring synthesis. Alternatively, one could start with a 2-amino- or 2-halopyridine already bearing the 2,2,2-trifluoroethoxy group and then build the imidazole ring.

A plausible synthetic route could involve the reaction of a 2-amino- or 2-halopyridine derivative with a suitable carbonyl compound. For example, the condensation of a 2-aminopyridine with an aldehyde and an isonitrile in a three-component Groebke–Blackburn–Bienaymé reaction can lead to the formation of 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org

Derivatization via Bromination and Subsequent Functionalization

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions, such as bromination. The position of bromination on the pyridine ring is directed by the existing substituents. The 2-trifluoroethoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic attack, primarily at the positions ortho and para to it.

Electrophilic bromination of pyridines can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. nih.gov The regioselectivity of the reaction will depend on the reaction conditions and the steric and electronic effects of the substituents on the pyridine ring. For a 2-alkoxypyridine, bromination is expected to occur at the 5-position, which is para to the activating alkoxy group.

The resulting bromo-derivative serves as a versatile intermediate for further functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, can be employed to introduce a wide range of aryl or heteroaryl substituents by reacting the bromo-derivative with a corresponding boronic acid in the presence of a palladium catalyst. researchgate.netmdpi.com

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information on the chemical compound “this compound” to generate a detailed article that adheres to the requested outline.

The provided sections require in-depth research findings on:

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

While general methodologies exist for these synthetic chemistry topics, and research is available for related compounds such as 2-chloronicotinic acid and 2-(trifluoromethyl)nicotinic acid, the search did not yield specific studies or data pertaining to the use of this compound itself in these contexts.

Generating an article without this specific data would involve speculation or the misapplication of findings from structurally different molecules, which would compromise the scientific accuracy and integrity of the content. Therefore, it is not possible to fulfill the request while meeting the required standards of accuracy and strict adherence to the specified subject matter.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,2,2 Trifluoroethoxy Nicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed portrait of the molecular framework of 2-(2,2,2-Trifluoroethoxy)nicotinic acid can be constructed.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the trifluoroethoxy side chain.

The pyridine ring protons (H-4, H-5, and H-6) will appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring will cause these protons to be deshielded. The expected splitting patterns, arising from spin-spin coupling between adjacent protons, are crucial for assigning each signal to its specific position on the ring.

The methylene (B1212753) protons (-O-CH₂-CF₃) of the trifluoroethoxy group are expected to appear as a quartet due to coupling with the three adjacent fluorine atoms. This signal is anticipated in the region of δ 4.5-5.0 ppm, shifted downfield due to the influence of the adjacent oxygen and the trifluoromethyl group.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.2 - 8.4 | dd | J(H4-H5) = 7-8, J(H4-H6) = 1.5-2.5 |

| H-5 | 7.3 - 7.5 | t | J(H5-H4) = 7-8, J(H5-H6) = 4-5 |

| H-6 | 8.5 - 8.7 | dd | J(H6-H5) = 4-5, J(H6-H4) = 1.5-2.5 |

| -OCH₂- | 4.7 - 4.9 | q | J(H-F) = 8-9 |

| -COOH | 12.0 - 13.0 | br s | - |

Note: Predicted values are based on analysis of structurally similar compounds.

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The carbon atoms of the pyridine ring are expected to resonate in the range of δ 110-160 ppm. The carbon atom attached to the carboxylic acid group (C-3) and the carbon bearing the trifluoroethoxy group (C-2) will be significantly influenced by these substituents. The carboxylic acid carbonyl carbon (C=O) is expected to appear further downfield, typically in the range of δ 165-175 ppm.

The methylene carbon (-O-CH₂-CF₃) will likely appear as a quartet due to coupling with the three fluorine atoms, with an expected chemical shift around δ 60-70 ppm. The trifluoromethyl carbon (-CF₃) will also exhibit a quartet multiplicity and is expected to be found in the region of δ 120-130 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | 155 - 160 | s | - |

| C-3 | 120 - 125 | s | - |

| C-4 | 140 - 145 | s | - |

| C-5 | 115 - 120 | s | - |

| C-6 | 150 - 155 | s | - |

| -COOH | 168 - 172 | s | - |

| -OCH₂- | 65 - 70 | q | J(C-F) = 35-40 |

| -CF₃ | 122 - 126 | q | J(C-F) = 275-280 |

Note: Predicted values are based on analysis of structurally similar compounds.

¹⁹F NMR is a powerful technique for specifically probing the fluorine atoms within a molecule. In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single signal. This signal will appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal is anticipated to be in the range of δ -70 to -80 ppm, which is characteristic of a CF₃ group attached to an ethoxy moiety.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CF₃ | -73 to -77 | t | J(F-H) = 8-9 |

Note: Predicted values are based on analysis of structurally similar compounds.

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton connectivities within the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be employed to correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These experiments would definitively confirm the substitution pattern on the nicotinic acid scaffold and the structure of the side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of this compound and for confirming its molecular weight.

In a typical LC-MS experiment using electrospray ionization (ESI), the compound is expected to be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The exact mass measurement provided by high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition, further confirming the identity of the compound.

The fragmentation of the molecular ion in the mass spectrometer (MS/MS) can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂), cleavage of the ether bond, and fragmentation of the pyridine ring.

Predicted LC-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 224.04 |

| [M-H]⁻ | 222.03 |

| [M+H - CO₂]⁺ | 180.05 |

| [M+H - C₂H₂F₃O]⁺ | 124.04 |

Note: Predicted values are based on the calculated exact mass of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This allows for the calculation of an exact molecular formula.

For this compound (molecular formula: C₈H₆F₃NO₃), HRMS would be expected to provide a highly accurate mass measurement of its molecular ion. The exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

Expected HRMS Data: In a typical HRMS experiment using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

| Ion | Expected Exact Mass (m/z) |

| [C₈H₆F₃NO₃ + H]⁺ | 222.0373 |

| [C₈H₆F₃NO₃ - H]⁻ | 220.0227 |

This table represents theoretical values. Actual experimental data is not available in the cited literature.

Detailed fragmentation patterns, which would be observed in tandem mass spectrometry (MS/MS) experiments, would provide further structural confirmation. Expected fragmentation would involve the loss of the carboxylic acid group (as CO₂), cleavage of the ether bond, and fragmentation of the pyridine ring.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A hypothetical FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. Based on data for related compounds like nicotinic acid and fluorinated ethers, the following peaks would be anticipated. researchgate.netresearchgate.net

Expected FTIR Spectral Assignments:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1550-1620 | C=C and C=N stretches | Pyridine Ring |

| 1200-1300 | C-O stretch | Ether & Carboxylic Acid |

| 1100-1250 | C-F stretches (strong) | Trifluoromethyl Group (CF₃) |

| 1000-1100 | C-O-C stretch (asymmetric) | Aryl Ether |

This table is a theoretical representation based on characteristic functional group frequencies. No experimentally recorded spectrum for this compound was found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the nicotinic acid chromophore. Nicotinic acid itself typically shows characteristic absorption peaks in the UV region. sigmaaldrich.comnih.gov The presence of the trifluoroethoxy group is an auxochrome and would be expected to cause a slight shift (either bathochromic—to longer wavelength, or hypsochromic—to shorter wavelength) in the absorption maxima (λmax) compared to unsubstituted nicotinic acid.

Expected UV-Vis Absorption Data:

| Solvent | Expected λmax (nm) | Electronic Transition |

| Acidic | ~210-215 and ~260-265 | π → π |

| Neutral | ~260-270 | π → π |

This table provides an estimation based on data for nicotinic acid. sigmaaldrich.com The precise absorption maxima for this compound are not available in the reviewed literature.

The electronic transitions are associated with the conjugated π-system of the pyridine ring and the carboxylic acid group. The exact position and intensity of the absorption bands would be dependent on the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate an electron density map from which the atomic positions, bond lengths, bond angles, and crystal packing can be determined.

No published crystal structure for this compound could be located. If a suitable single crystal were to be grown and analyzed, the technique would provide invaluable information on its solid-state conformation.

Expected Structural Features from X-ray Crystallography:

Molecular Geometry: Confirmation of the planarity of the pyridine ring and the geometry of the carboxylic acid and trifluoroethoxy substituents.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, which can provide insight into the electronic effects of the trifluoromethyl group.

Intermolecular Interactions: Identification of hydrogen bonding patterns, typically involving the carboxylic acid groups (forming dimers) and the pyridine nitrogen. Pi-stacking interactions between pyridine rings might also be observed.

Crystal System and Space Group: Determination of the unit cell parameters and the symmetry of the crystal lattice. For comparison, nicotinic acid itself crystallizes in the monoclinic space group P2₁/c. nih.gov

Computational Chemistry and Theoretical Investigations of 2 2,2,2 Trifluoroethoxy Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a way to solve the Schrödinger equation for a molecule to determine its electronic structure and other properties. These methods provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its geometry, stability, and chemical reactivity. researchgate.net

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. rsc.org It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. jocpr.commdpi.com DFT calculations are employed to determine the optimized molecular geometry—the most stable three-dimensional arrangement of atoms—and to calculate various electronic and energetic properties. jocpr.com

For 2-(2,2,2-Trifluoroethoxy)nicotinic acid, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in a thorough computational analysis. nih.gov This process yields key structural parameters, including the bond lengths between atoms and the angles and dihedral angles that define the molecule's shape. These parameters are essential for understanding the steric and electronic effects of the trifluoroethoxy group on the nicotinic acid scaffold.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | O-H (carboxyl) | ~0.97 Å |

| Bond Length | C-F (trifluoromethyl) | ~1.34 Å |

| Bond Angle | O=C-O (carboxyl) | ~124° |

| Dihedral Angle | C(ring)-O-C-C(ethoxy) | Variable (defines conformation) |

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the three-dimensional charge distribution of a molecule. readthedocs.io These maps illustrate regions of varying electrostatic potential on the molecule's surface, which are crucial for understanding intermolecular interactions, including hydrogen bonding and sites for electrophilic and nucleophilic attack. researchgate.net Typically, different colors are used to represent different potential values: red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral regions. researchgate.netwolfram.com

In an MEP map of this compound, the most negative potential (red/yellow) would be expected around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine (B92270) ring, as these are sites prone to electrophilic attack. researchgate.net Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, making it a likely site for nucleophilic attack or hydrogen bond donation.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carboxyl Oxygen Atoms (C=O, C-O-H) | Highly Negative (Electron-rich) | Site for electrophilic attack; hydrogen bond acceptor |

| Pyridine Nitrogen Atom | Negative (Electron-rich) | Site for electrophilic attack; hydrogen bond acceptor |

| Carboxyl Hydrogen Atom (-OH) | Highly Positive (Electron-poor) | Site for nucleophilic attack; hydrogen bond donor |

| Trifluoromethyl Fluorine Atoms | Slightly Negative | Contributes to overall electron-withdrawing nature |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). aimspress.com These orbitals are critical for describing chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. aimspress.comresearchgate.net

| Property | Value (Hypothetical) | Description |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital (electron donor) |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital (electron acceptor) |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and moderate chemical reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility, stability, and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net

For this compound, MD simulations could be used to explore its conformational landscape. researchgate.netuq.edu.au This would involve analyzing the rotation around key single bonds, such as the bond connecting the ethoxy group to the pyridine ring and the bond linking the carboxylic acid group. Understanding the preferred conformations and the energy barriers between them is crucial for predicting how the molecule will behave in a biological system and how it might adapt its shape to fit into a protein's binding site. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (a ligand) when it binds to a larger molecule, usually a protein or enzyme (a receptor). mdpi.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. researchgate.net The output of a docking simulation includes a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

A molecular docking study of this compound would require the selection of a specific biological target. The simulation would then place the molecule into the active site of this target in various orientations and conformations, calculating the most favorable binding mode. The results would highlight which parts of the molecule—the carboxylic acid, the pyridine nitrogen, or the trifluoroethoxy group—are critical for binding.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| (Example: Cyclooxygenase-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond between carboxyl group and Arg120; Pi-stacking with Tyr355 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can then be used to interpret and verify experimental data. researchgate.net Techniques based on DFT can calculate vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic shielding tensors (for NMR spectroscopy). frontiersin.orgnih.gov Comparing computed spectra with experimental ones is a powerful way to confirm the structure of a synthesized compound. nih.gov

For this compound, computational spectroscopy could predict the characteristic vibrational frequencies associated with its functional groups. For example, it could pinpoint the C=O stretching frequency of the carboxylic acid, the distinct C-F stretching modes of the trifluoromethyl group, and the various vibrations of the pyridine ring. These predictions can aid in the assignment of peaks in an experimental IR or Raman spectrum.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | ~3500 cm⁻¹ |

| Carboxylic Acid (-COOH) | C=O stretch | ~1720 cm⁻¹ |

| Pyridine Ring | C=C / C=N stretch | 1580-1610 cm⁻¹ |

| Trifluoromethyl (-CF₃) | C-F symmetric stretch | ~1150 cm⁻¹ |

| Ether (C-O-C) | C-O stretch | ~1250 cm⁻¹ |

Mechanistic Research in Biological Systems: Molecular and Cellular Investigations

Enzyme Inhibition Studies and Kinetic Analysis

The structural framework of nicotinic acid has been a scaffold for developing inhibitors of various enzymes. The following subsections detail the inhibitory activities of nicotinic acid and its analogues on several key enzymes.

Nicotinic acid, also known as niacin, has been identified as a direct, noncompetitive inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2), a crucial enzyme in triglyceride synthesis. nih.govnih.govcaldic.comwikipedia.org Studies in HepG2 cells have shown that niacin dose-dependently inhibits microsomal DGAT activity, with an IC50 of 0.1 mM. nih.govcaldic.com The inhibition is selective for DGAT2, with no significant effect on DGAT1 activity. nih.govcaldic.com

Kinetic analysis revealed that niacin decreases the apparent Vmax of the DGAT reaction without altering the apparent Km for the substrates, oleoyl-CoA and sn-1,2-dioleoylglycerol, which is characteristic of noncompetitive inhibition. nih.govcaldic.com This suggests that niacin does not compete with the substrates for binding to the active site but rather binds to an allosteric site on the enzyme, thereby reducing its catalytic efficiency. nih.govcaldic.com The triglyceride-lowering effect of niacin is thought to be mediated, at least in part, through this direct inhibition of hepatic DGAT2. nih.govuni.lu

Below is a summary of the kinetic parameters for DGAT inhibition by niacin:

| Substrate | Apparent K_m | Effect of Niacin on V_max_ | Type of Inhibition |

| Oleoyl-CoA | 8.3 µM | Decrease | Noncompetitive |

| sn-1,2-dioleoylglycerol | 100 µM | Decrease | Noncompetitive |

The inhibitory potential of nicotinic acid derivatives has been explored against various isoforms of carbonic anhydrase (CA). One such derivative, acipimox (B1666537), has been shown to act as a low micromolar inhibitor of several human carbonic anhydrase (hCA) isoforms. nih.gov Acipimox, a nicotinic acid derivative, incorporates a free carboxylic acid and an N-oxide moiety, which are functionalities known to interact with the zinc metalloenzyme. nih.gov

Computational docking studies suggest that the carboxylate group of acipimox coordinates to the zinc ion within the enzyme's active site. nih.gov The N-oxide group is proposed to form hydrogen bonds with active site residues, such as Thr or Gln, in isoforms like hCA II and hCA III. nih.gov While acipimox shows broad-spectrum inhibition across many hCA isoforms, its activity against the muscle-specific isoform hCA III is in the micromolar range. nih.gov

The inhibition constants (K_I_) of acipimox against various catalytically active human CA isoforms are presented below:

| hCA Isoform | K_I (µM) |

| hCA I | 3.3 |

| hCA II | 4.7 |

| hCA III | 7.8 |

| hCA IV | 6.5 |

| hCA VA | 5.1 |

| hCA VB | 2.8 |

| hCA VI | 8.1 |

| hCA VII | 5.5 |

| hCA IX | 4.2 |

| hCA XII | 6.9 |

| hCA XIII | 87 |

| hCA XIV | 9.2 |

Currently, there is no publicly available scientific literature detailing the inhibition of Dehydroorotate Dehydrogenase (DHODH) by "2-(2,2,2-Trifluoroethoxy)nicotinic acid" or other closely related nicotinic acid derivatives.

A series of compounds based on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been investigated as dual inhibitors of HIV-1 Reverse Transcriptase (RT) and its associated Ribonuclease H (RNase H) domain. nih.govnih.govresearchgate.netmdpi.com Many of these derivatives demonstrated inhibitory activity against the RNase H function in the low micromolar range. nih.govnih.gov

The most promising compound from this series, designated as compound 21 , exhibited an IC50 of 14 µM for RNase H inhibition and also inhibited HIV-1 replication in cell-based assays with a selectivity index greater than 10. nih.gov Mechanistic studies revealed that this compound acts as an allosteric dual-site inhibitor, targeting both the polymerase and RNase H functions of HIV-1 RT. nih.govnih.gov Its inhibitory action against the polymerase function was maintained even in the presence of mutations that confer resistance to common non-nucleoside inhibitors. nih.govnih.gov The interaction with the RNase H domain is believed to occur at conserved regions. nih.govnih.gov

The biological activity of selected 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives against HIV-1 RT-associated RNase H is summarized below:

| Compound | RNase H IC_50 (µM) |

| 21 | 14 |

| 22 | 25 |

| 23 | >50 |

| 24 | 18 |

| 25 | 15 |

Receptor Interaction and Modulation Studies

The interaction of nicotinic acid and its derivatives with various receptors is a key area of pharmacological research.

At present, there is no available scientific literature that specifically describes the interaction of "this compound" or its close analogues with heat-sensing TRPV channels (TRPV1-4).

Nicotinic Acetylcholine (B1216132) Receptor Inhibition

The name "nicotinic acid" is a historical misnomer due to its structural similarity to nicotine. However, nicotinic acid does not act on nicotinic acetylcholine receptors (nAChRs). oregonstate.eduwikipedia.org These receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and agonists like nicotine, playing roles in the central and peripheral nervous system. wikipedia.orgnih.gov

GPR109A Receptor Activation

Nicotinic acid's primary pharmacological effects, including its anti-inflammatory properties, are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). wikipedia.orgnih.govnih.gov This receptor is highly expressed in adipocytes and various immune cells, such as monocytes and macrophages. nih.govnih.gov Activation of GPR109A in immune cells has been shown to suppress inflammatory pathways. nih.govnih.gov For instance, in human monocytes, nicotinic acid-induced GPR109A activation leads to a reduction in the secretion of pro-inflammatory mediators like TNF-α and interleukin-6. nih.govnih.gov This anti-inflammatory signaling is crucial for the compound's beneficial effects in conditions like atherosclerosis. nih.govnih.gov

Role in Coenzyme Metabolism and Related Biological Pathways

Conversion to Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP)

As a vitamer of vitamin B3, nicotinic acid is a crucial precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). wikipedia.orgnih.govhealthline.com The body converts nicotinic acid into NAD+ through a series of enzymatic steps known as the Preiss-Handler pathway. oregonstate.edunih.gov This process involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN), then to nicotinic acid adenine dinucleotide (NaAD), and finally to NAD+. oregonstate.edunih.gov NAD+ can then be phosphorylated to form NADP+. nih.gov These coenzymes are essential for hundreds of redox reactions central to cellular metabolism, energy production, DNA repair, and cell signaling. healthline.comnih.govresearchgate.net

Influence on Gene Expression and Cell Cycle Progression

Nicotinic acid can influence the expression of various genes, particularly those involved in lipid metabolism and inflammation. nih.gov For example, it has been shown to decrease the expression of genes that code for key enzymes in triglyceride synthesis in the liver. wikipedia.orgnih.gov In Streptococcus pneumoniae, niacin-dependent gene expression is regulated by the transcriptional repressor NiaR, which controls genes involved in NAD biosynthesis. nih.gov Studies on niacin deficiency have shown it can lead to an arrest in the G2/M phase of the cell cycle, indicating a role for its metabolites like NAD+ in proper cell cycle progression.

Mechanisms of Anti-inflammatory, Anti-oxidant, and Anti-apoptotic Activities

The anti-inflammatory effects of nicotinic acid are largely mediated by the activation of the GPR109A receptor. nih.govnih.gov This activation in immune cells like macrophages and monocytes can inhibit the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines. nih.govresearchgate.net

Nicotinic acid also exhibits anti-oxidant properties. It can act as an antioxidant nutrient and is a component of the glutathione (B108866) redox cycle. clinmedjournals.org Its conversion to NAD and NADP is vital for maintaining cellular antioxidant functions, as NADPH is a key cofactor for enzymes that regenerate antioxidants like glutathione. clinmedjournals.orgresearchgate.net By boosting NADP levels, nicotinic acid can help reduce endothelial oxidative stress and the production of reactive oxygen species. researchgate.net

Regarding its anti-apoptotic activity, research has shown that nicotinic acid can protect against cell death. In neuronal cell models, it was found to attenuate amyloid-beta-induced cytotoxicity by inhibiting the mitochondrial pathway of apoptosis. nih.gov This was associated with a decrease in pro-apoptotic proteins (like Bak and cytochrome c) and an increase in anti-apoptotic proteins (like Bcl-2). nih.govnih.gov In contrast, some studies suggest that in other contexts, such as in mature human neutrophils, GPR109A activation can accelerate apoptosis. researchgate.net

Applications in Medicinal Chemistry Research and Drug Discovery

Development of Anti-infective Agents: Antibacterial Activity

The search for new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Nicotinic acid derivatives have emerged as a promising class of compounds in this field. They are known to be highly specific antibacterial agents, primarily active against Mycobacterium species, and are used in combination therapies for tuberculosis. drugs.com Their mechanism of action is believed to involve the inhibition of peptide synthesis in susceptible organisms. drugs.com

Recent studies have focused on synthesizing novel nicotinic acid derivatives to broaden their antibacterial spectrum. For instance, a series of nicotine derivatives demonstrated varying levels of activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes, and Klebsiella pneumoniae. tmkarpinski.com Another study on newly synthesized acylhydrazones of nicotinic acid revealed significant activity against Gram-positive bacteria and some fungi. nih.gov Specifically, certain compounds showed promising activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

| Compound Type | Target Organisms | Key Findings |

| Nicotine Derivatives | E. coli, P. aeruginosa, S. aureus, L. monocytogenes, K. pneumoniae | Exhibited broad-spectrum antibacterial activity. tmkarpinski.com |

| Acylhydrazones of Nicotinic Acid | Gram-positive bacteria (e.g., S. epidermidis, MRSA), Candida species | Showed very significant activity against Gram-positive bacteria. nih.govresearchgate.net |

| Nicotinic Acid Hydrazides | Mycobacterium tuberculosis | Used in the synthesis of compounds with anti-tuberculosis activity. researchgate.net |

Research on Anti-cancer Agents

The quest for more effective and less toxic cancer therapies has led to the investigation of numerous chemical scaffolds, including that of nicotinic acid. Its derivatives have gained significant attention for their potential as anticancer drugs. nih.gov One area of focus has been the development of compounds that can inhibit key signaling pathways involved in cancer progression.

For example, novel nicotinic acid-based cytotoxic agents have been designed and synthesized to selectively inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govresearchgate.net One such derivative demonstrated promising VEGFR-2 inhibition and showed higher cytotoxic potential against certain cancer cell lines compared to the established drug sorafenib. nih.gov This compound was also found to induce apoptosis in cancer cells. nih.gov Other research has explored triorganotin compounds of nicotinic acid, which have shown potent cytotoxic effects against leiomyosarcoma and human breast adenocarcinoma cells, in some cases being significantly more potent than cisplatin.

| Derivative Class | Target/Mechanism | Cancer Cell Lines | Notable Results |

| VEGFR-2 Inhibitors | Inhibition of VEGFR-2 | HCT-15, PC-3, CF-295 | Higher cytotoxic potential than sorafenib; induced apoptosis. nih.gov |

| Triorganotin Compounds | Cytotoxicity | Leiomyosarcoma (LMS), Breast Adenocarcinoma (MCF-7) | Significantly more potent than cisplatin; induced apoptosis. |

| Nicotinamide-based Derivatives | Antiproliferative | Various | The subject of extensive research for developing efficient anticancer drugs. nih.gov |

Exploration in Metabolic Disorder Research

Nicotinic acid itself is well-known for its effects on lipid metabolism, particularly its ability to lower cholesterol. researchgate.net This has spurred research into its derivatives for the treatment of metabolic disorders. The primary challenge with nicotinic acid therapy is the often-poor patient compliance due to side effects. Therefore, the development of derivatives with improved tolerability and efficacy is a key research goal.

Studies have investigated the role of nicotinic acid in improving insulin resistance and managing diabetes. researchgate.net It is known to influence glucose metabolism, and research continues to explore how its derivatives might offer better glycemic control. Nicotinamide (B372718), a form of vitamin B3, has been shown to play a significant role in metabolic dysfunction by improving glucose utilization and reducing inflammation and oxidative stress. nih.gov

Neurological Research Applications

The importance of niacin for the central nervous system is well-established, with deficiencies leading to severe neurological symptoms. This has led to research into the potential therapeutic applications of nicotinic acid and its derivatives for a range of neurological disorders.

Recent evidence suggests that niacin could be a promising therapeutic for conditions such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. The proposed mechanisms include enhancing the activity of microglia and macrophages to clear pathological debris, as well as immunomodulation. For instance, in animal models of stroke, niacin treatment has been shown to activate neuroprotective macrophages that infiltrate the ischemic brain.

General Pharmacological Profiling and Screening

The broad biological activities of nicotinic acid derivatives necessitate comprehensive pharmacological profiling and screening to identify new therapeutic leads. The core structure of nicotinic acid has been incorporated into numerous compounds with a wide array of effects, including antimicrobial, antioxidant, analgesic, and anti-inflammatory properties. researchgate.net

The development of new synthetic methods, including mechanochemistry, has facilitated the creation of libraries of novel nicotinic acid derivatives for screening. nih.gov These screening efforts aim to identify compounds with high efficacy and low toxicity. For example, newly synthesized acylhydrazones of nicotinic acid were screened for both their antibacterial and anticancer activities and were found to have no toxic effects on normal cell lines, highlighting their potential for further development. nih.gov

Applications in Agrochemical Research and Crop Protection

Herbicidal Activity of 2-(2,2,2-Trifluoroethoxy)nicotinic Acid Derivatives

Derivatives of nicotinic acid, particularly picolinic acids, are known to act as synthetic auxin herbicides, disrupting plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). The substitution with a trifluoroethoxy group can influence the molecule's interaction with auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.

Research into related structures, such as 6-aryl-2-picolinates, has demonstrated that modifications on the pyridine (B92270) ring are crucial for potent herbicidal activity. For instance, the replacement of a chlorine atom with a phenyl group at the 6-position of 2-picolinic acid has led to the discovery of novel herbicides. While specific data for this compound is limited, studies on analogous compounds provide insights into its potential. For example, certain novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have shown significant post-emergence herbicidal activity against various broadleaf weeds. One such compound, V-8, exhibited better post-emergence herbicidal activity than the commercial herbicide picloram at a dosage of 300 g/ha and was found to be safe for corn, wheat, and sorghum at this application rate. mdpi.comresearchgate.net

The herbicidal efficacy of these derivatives is often evaluated against a panel of common agricultural weeds.

| Compound Derivative | Target Weed Species | Activity/Efficacy | Dosage |

|---|---|---|---|

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-8) | Broadleaf weeds | Better than picloram | 300 g/ha |

| Halauxifen-methyl | Broadleaf weeds | Commercial Standard | - |

| Florpyrauxifen-benzyl | Broadleaf weeds | Commercial Standard | - |

Fungicidal Applications and Control of Plant Pathogens

The nicotinamide (B372718) scaffold, a derivative of nicotinic acid, is a core component of several successful fungicides. The introduction of a trifluoroethoxy group can enhance the lipophilicity of the molecule, potentially improving its penetration into fungal cells and interaction with target enzymes.

While direct studies on the fungicidal activity of this compound are not widely available, research on structurally related nicotinamide derivatives provides a strong indication of their potential. For example, a series of novel N-(thiophen-2-yl) nicotinamide derivatives were synthesized and showed excellent fungicidal activities. Specifically, compounds 4a and 4f exhibited high efficacy against cucumber downy mildew (Pseudoperonospora cubensis). nih.govnih.gov Compound 4f, in particular, demonstrated superior control in field trials compared to the commercial fungicides flumorph and mancozeb. nih.gov

The antifungal spectrum of these derivatives is a critical aspect of their development.

| Compound Derivative | Target Pathogen | EC50 (mg/L) | Reference Fungicide | Reference EC50 (mg/L) |

|---|---|---|---|---|

| N-(thiophen-2-yl) nicotinamide (4a) | Pseudoperonospora cubensis | 4.69 | Diflumetorim | 21.44 |

| N-(thiophen-2-yl) nicotinamide (4f) | Pseudoperonospora cubensis | 1.96 | Flumorph | 7.55 |

Insecticidal Activity and Pest Management Strategies

Pyridine-based compounds have a long history in insect control, with many commercial insecticides targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. The trifluoroethoxy substitution can modulate the binding affinity and selectivity of these compounds for insect nAChRs over their mammalian counterparts, a crucial aspect for developing safer insecticides.

The efficacy of these compounds is often tested against economically important insect pests.

| Compound Derivative Class | Target Pest | Activity (LC50) | Reference Insecticide | Reference LC50 |

|---|---|---|---|---|

| Functionalized Pyridines (e.g., 1f) | Aphis craccivora (nymphs) | 0.080 mg/L | Acetamiprid | 0.045 mg/L |

| Functionalized Pyridines (e.g., 1d) | Aphis craccivora (nymphs) | 0.098 mg/L | Acetamiprid | 0.045 mg/L |

Structure-Based Design of New Agrochemical Leads

The development of novel agrochemicals is increasingly reliant on rational, structure-based design approaches. Understanding the structure-activity relationships (SAR) of a chemical series is paramount for optimizing lead compounds. For derivatives of this compound, the trifluoroethoxy group, the carboxylic acid (or its amide/ester derivatives), and the substitution pattern on the pyridine ring are all critical determinants of biological activity.

In the context of herbicides, molecular docking studies have been instrumental in elucidating the binding modes of picolinic acid derivatives to auxin receptors. These studies help in designing new molecules with enhanced affinity and selectivity. For example, the analysis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives revealed that the nature and position of substituents on the aryl ring significantly influence herbicidal potency. nih.govnih.gov

Similarly, for fungicidal and insecticidal derivatives, SAR studies guide the modification of the lead structure to improve efficacy and spectrum of activity. For instance, in a series of N-(thiophen-2-yl) nicotinamide fungicides, it was found that specific substitutions on the thiophene ring led to a significant increase in activity against cucumber downy mildew. nih.gov The rational design process involves a continuous feedback loop between chemical synthesis, biological testing, and computational modeling to arrive at optimized agrochemical candidates. nih.govnih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of a compound is a critical factor for extensive research and development. While established methods for synthesizing nicotinic acid derivatives exist, future research will likely focus on novel methodologies that offer greater efficiency, cost-effectiveness, and environmental sustainability. One promising area is the application of mechanochemistry, a solvent-free or low-solvent technique that uses mechanical force to drive chemical reactions. nih.gov This approach could potentially simplify purification processes and reduce chemical waste in the synthesis of 2-(2,2,2-Trifluoroethoxy)nicotinic acid and its analogues.

Furthermore, exploring new catalytic systems is a key trend. Research into catalyst-free amination of related compounds like 2-chloronicotinic acid in water under microwave irradiation highlights a move towards greener and more efficient synthesis. researchgate.net Future work could adapt such methodologies to introduce the 2,2,2-trifluoroethoxy group, potentially improving yields and reducing reliance on harsh reagents. The development of novel routes involving the strategic synthesis of the pyridine (B92270) ring itself is another area of active investigation for related trifluoromethylated nicotinic acids. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages for this compound |

| Mechanochemistry | Reduced solvent use, potentially faster reaction times, simplified workup. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, improved yields. researchgate.net |

| Novel Catalytic Systems | Higher efficiency, greater selectivity, use of more benign reagents. google.com |

| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. mdpi.com |

Advanced Mechanistic Studies using Integrated Omics Approaches

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development. The advent of high-throughput "omics" technologies provides powerful tools for these advanced mechanistic studies. nih.gov Integrated omics involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a compound's effects. frontiersin.org

For instance, proteomics can be used to identify the specific protein targets that this compound binds to within a cell. frontiersin.org This is often achieved using mass spectrometry-based techniques that can characterize the entire proteome of a cell or tissue. frontiersin.org Subsequently, metabolomics can reveal changes in metabolic pathways resulting from the compound's activity, offering insights into its functional consequences. nih.gov By correlating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, potentially uncovering novel therapeutic applications and identifying biomarkers for its effects. nih.govresearchgate.net

| Omics Technology | Type of Information Provided | Potential Application |

| Proteomics | Global analysis of proteins and their interactions. frontiersin.org | Identifying direct binding targets and off-target effects. |

| Transcriptomics | Analysis of gene expression (RNA). nih.gov | Understanding how the compound alters gene activity. |

| Metabolomics | Global analysis of metabolites. nih.govnih.gov | Revealing changes in cellular metabolic pathways. |

| Interactomics | Study of molecular interactions (e.g., protein-protein). frontiersin.org | Mapping the compound's impact on cellular signaling networks. |

Development of Multi-Targeting Agents based on the this compound Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov The traditional "one drug, one target" approach is often insufficient for these conditions. This has led to the rise of multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. nih.gov This strategy can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.govresearchgate.net

The this compound structure serves as an excellent chemical scaffold for developing such MTDLs. Future research will likely involve the strategic fusion or combination of this scaffold with other known pharmacophores to create hybrid molecules. The goal is to design new chemical entities that retain the desired properties of the original nicotinic acid derivative while gaining the ability to modulate other relevant biological targets. nih.gov This approach has shown promise in fields like tuberculosis therapy, where multi-targeting of the folate pathway is associated with highly potent activity. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov For this compound, AI and ML can be applied in several ways.

| AI/ML Application | Description | Relevance to Compound Development |

| De Novo Design | Using generative models to create entirely new molecules with desired properties. researchgate.net | Designing novel derivatives with potentially superior efficacy. |

| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. blogspot.com | Prioritizing synthetic targets and reducing unnecessary experiments. |

| Active Learning | Iteratively using ML models to guide the search for active compounds in large chemical libraries. blogspot.com | Efficiently screening for new derivatives with high potential. |

| Toxicity Prediction | Using ML to forecast potential adverse effects of new compounds early in development. nih.gov | Improving the safety profile of drug candidates. |

Sustainable and Environmentally Benign Chemical Processes for Production

The chemical industry is increasingly focusing on "green chemistry" to minimize its environmental impact. Future research on this compound will undoubtedly incorporate principles of sustainability. This involves developing manufacturing processes that are safer, more energy-efficient, and produce less waste.

A key area of exploration is biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations. For example, the biosynthesis of nicotinic acid using immobilized E. coli cells in a packed-bed bioreactor has demonstrated high efficiency and the potential for industrial-scale production. mdpi.com Adapting such biotechnological approaches for the synthesis of fluorinated derivatives like this compound could offer a significantly more sustainable alternative to traditional chemical synthesis. Another long-term trend could involve producing valuable chemical compounds in plants, a strategy that offers a bio-based and potentially biodegradable production platform. frontiersin.org These sustainable methods not only reduce the environmental footprint but can also lead to more cost-effective and efficient production in the long run.

Q & A

Q. What are the optimal synthetic routes for 2-(2,2,2-trifluoroethoxy)nicotinic acid, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting nicotinic acid derivatives with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl halides) under basic conditions (e.g., tetrabutylammonium fluoride in acetonitrile) . Yields can be enhanced by optimizing reaction time, temperature, and stoichiometry. Purification via column chromatography or recrystallization is critical to isolate high-purity products. Industrial-scale methods may involve flow chemistry to improve efficiency .

Q. How can researchers determine the physical and chemical stability of this compound under varying storage conditions?

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

- Photostability : Exposure to UV/visible light to monitor degradation products via HPLC or LC-MS .

- Hydrolytic stability : Testing in aqueous buffers at different pH levels (e.g., 1–13) to identify hydrolysis-prone functional groups (e.g., ester or ether linkages) .

Q. What safety precautions are essential when handling this compound in the laboratory?

Key precautions include:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:

- Standardize assays : Use validated cell models (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., trifluoroethoxy position) to isolate contributing factors .

- Meta-analysis : Cross-reference data from peer-reviewed studies and public databases (e.g., PubChem) to identify trends .

Q. How does the trifluoroethoxy group influence regioselectivity in substitution reactions involving this compound?

The electron-withdrawing trifluoroethoxy group directs electrophilic substitution to meta/para positions on the pyridine ring. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps . Experimental validation via NMR (e.g., or -NMR) tracks substitution patterns in intermediates .

Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound?

- High-resolution mass spectrometry (HRMS) : Identifies molecular formulas of degradation products .

- NMR spectroscopy : -NMR is particularly useful for tracking trifluoroethoxy group transformations .

- X-ray crystallography : Resolves structural changes in crystalline degradation byproducts .

Q. How can computational methods predict the metabolic pathways of this compound in biological systems?

- In silico metabolism prediction : Tools like GLORY or MetaSite simulate phase I/II metabolism (e.g., oxidation, glucuronidation) .

- Docking studies : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxic metabolites .

- ADME modeling : Predict absorption, distribution, and excretion using software like GastroPlus .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Challenge : Exothermic reactions at scale may cause thermal runaway. Solution : Use jacketed reactors with precise temperature control and in-line monitoring (e.g., FTIR) .

- Challenge : Purification bottlenecks due to low solubility. Solution : Employ antisolvent crystallization or switch to alternative solvents (e.g., supercritical CO) .

Q. How do researchers validate the purity of this compound for pharmacological studies?

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.